molecular formula C22H22ClFN2O3S B2780896 (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251593-50-6

(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2780896
CAS No.: 1251593-50-6
M. Wt: 448.94
InChI Key: YQODSCKKZUFWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone” features a benzothiazine core modified with a sulfone group (1,1-dioxido), a 3-fluoro-4-methylphenyl substituent at position 4, and a 4-methylpiperidinyl group linked via a methanone bridge. This structure combines aromatic, heterocyclic, and aliphatic components, which are common in bioactive molecules targeting neurological or oncological pathways .

Properties

IUPAC Name

[6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O3S/c1-14-7-9-25(10-8-14)22(27)21-13-26(17-5-3-15(2)18(24)12-17)19-11-16(23)4-6-20(19)30(21,28)29/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQODSCKKZUFWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic molecule that belongs to the class of benzothiazine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClFN2O3SC_{21}H_{20}ClFN_2O_3S, with a molecular weight of approximately 434.9 g/mol. The presence of chlorine and fluorine atoms in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

PropertyValue
Molecular FormulaC21H20ClFN2O3S
Molecular Weight434.9 g/mol
CAS Number1251583-65-9

The mechanism of action for this compound is primarily related to its ability to interact with specific biological targets such as enzymes or receptors. The dioxido moiety is likely responsible for its reactivity and binding affinity. The presence of the fluoro and chloro groups may enhance metabolic stability and bioavailability compared to other derivatives.

Possible Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity without directly competing with endogenous ligands.

Biological Activities

Research indicates that compounds similar to (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazine derivatives. For instance:

  • A related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) with IC50 values indicating effective inhibition at low concentrations .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Similar benzothiazine compounds have shown effectiveness against bacterial strains such as Mycobacterium tuberculosis and various fungi .

Case Studies and Experimental Findings

Several studies have explored the biological activity of compounds structurally related to (6-chloro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone:

  • Cytotoxicity Assays :
    • In vitro assays revealed that related compounds exhibited cytotoxic effects on cancer cell lines with varying degrees of potency.
    • For example, one study reported an IC50 value of 6.2 μM for a benzothiazine derivative against HCT-116 cells .
  • Antimicrobial Screening :
    • Compounds were screened against Mycobacterium tuberculosis, showing lower activity compared to standard treatments but indicating potential for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related compounds and their differences:

Compound Name / ID Core Structure Substituents (Position) Key Functional Groups Synthesis Reference
Target Compound Benzothiazine 6-Cl; 4-(3-fluoro-4-methylphenyl); 2-(4-methylpiperidinyl) Sulfone, methanone, piperidine Inference from
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () Benzothiazine 4-(4-Cl-phenyl); 2-phenyl Sulfone, methanone N/A
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone () Benzothiazine 7-F; 4-(3-methylphenyl); 2-(4-ethylphenyl) Sulfone, methanone N/A
(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone () Cyclopentathiophene 4-(4-F-phenylsulfonyl)piperazine Sulfonyl, piperazine, methanone Acid-catalyzed coupling
(3-chloro-4-fluorophenyl){4-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]piperazin-1-yl}methanone () Pyrazolo-thiazole 3-Cl-4-F-phenyl; 4-piperazinyl Methanone, sulfonamide mimic Multi-step coupling

Key Observations:

Benzothiazine Derivatives (): The target compound shares the benzothiazine-sulfone core with compounds in and . However, substitution at position 4 (3-fluoro-4-methylphenyl vs. 4-chlorophenyl or 3-methylphenyl) and the methanone-linked group (4-methylpiperidine vs. phenyl or ethylphenyl) significantly alter steric and electronic properties. These modifications likely influence solubility and target binding .

Piperidine/Piperazine-Linked Compounds () :

  • Replacing the benzothiazine core with cyclopentathiophene () or pyrazolo-thiazole () shifts bioactivity profiles. For instance, sulfonyl-piperazine derivatives () are often optimized for kinase inhibition, whereas pyrazolo-thiazoles () may target inflammatory pathways.

Synthetic Flexibility: The target compound’s 4-methylpiperidine group contrasts with piperazine in and .

Pharmacological and Physicochemical Comparisons

  • Metabolic Stability : The 4-methylpiperidine moiety may reduce CYP3A4 inhibition risks compared to unsubstituted piperazines (e.g., highlights CYP3A4 issues with piperazine-linked compounds).
  • Bioactivity : While direct data is lacking, structurally similar benzothiazine derivatives are reported in oncology (e.g., ferroptosis induction in ), suggesting a possible therapeutic overlap for the target compound.

Structural Clustering Insights ()

Using Jarvis-Patrick or Butina clustering, the target compound would group with other benzothiazine-sulfones and methanone-linked heterocycles. Key differentiating features include the 3-fluoro-4-methylphenyl substituent and 4-methylpiperidine, which may define a unique chemotype within this cluster.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.